molecular formula C20H19BrN4O3S B10896057 2-{(2E)-2-[(2E)-(3-bromo-4-ethoxybenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide

2-{(2E)-2-[(2E)-(3-bromo-4-ethoxybenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide

Cat. No.: B10896057
M. Wt: 475.4 g/mol
InChI Key: YWKIGKSAPSXYPE-WSDLNYQXSA-N
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Description

2-(2-{(E)-2-[(E)-1-(3-BROMO-4-ETHOXYPHENYL)METHYLIDENE]HYDRAZONO}-4-OXO-1,3-THIAZOLAN-5-YL)-N~1~-PHENYLACETAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and biochemistry. This compound features a unique structure that includes a thiazole ring, a hydrazone linkage, and a phenylacetamide moiety, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{(E)-2-[(E)-1-(3-BROMO-4-ETHOXYPHENYL)METHYLIDENE]HYDRAZONO}-4-OXO-1,3-THIAZOLAN-5-YL)-N~1~-PHENYLACETAMIDE typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic or basic conditions.

    Hydrazone Formation: The hydrazone linkage is formed by reacting the thiazole derivative with a hydrazine compound, often under reflux conditions in the presence of a suitable solvent like ethanol.

    Condensation Reaction: The final step involves the condensation of the hydrazone-thiazole intermediate with 3-bromo-4-ethoxybenzaldehyde to form the desired compound. This step typically requires a catalyst and controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone linkage, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can target the thiazole ring or the hydrazone linkage, potentially yielding amine derivatives.

    Substitution: The bromine atom in the phenyl ring can be substituted with various nucleophiles, leading to a wide range of derivatives with different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles for Substitution: Amines, thiols, alkoxides.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives, each with potentially unique properties and applications.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of thiazole and hydrazone-containing molecules.

Biology

Biologically, the compound may exhibit interesting bioactivity due to its structural similarity to known bioactive molecules. It could be investigated for potential antimicrobial, anticancer, or anti-inflammatory properties.

Medicine

In medicinal chemistry, the compound could be a lead compound for the development of new drugs. Its structural features allow for modifications that could enhance its pharmacological properties.

Industry

In the industrial sector, the compound could be used in the development of new materials with specific electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism of action of 2-(2-{(E)-2-[(E)-1-(3-BROMO-4-ETHOXYPHENYL)METHYLIDENE]HYDRAZONO}-4-OXO-1,3-THIAZOLAN-5-YL)-N~1~-PHENYLACETAMIDE would depend on its specific application. Generally, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-{(E)-2-[(E)-1-(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]HYDRAZONO}-4-OXO-1,3-THIAZOLAN-5-YL)-N~1~-PHENYLACETAMIDE
  • 2-(2-{(E)-2-[(E)-1-(3-CHLORO-4-ETHOXYPHENYL)METHYLIDENE]HYDRAZONO}-4-OXO-1,3-THIAZOLAN-5-YL)-N~1~-PHENYLACETAMIDE

Uniqueness

The uniqueness of 2-(2-{(E)-2-[(E)-1-(3-BROMO-4-ETHOXYPHENYL)METHYLIDENE]HYDRAZONO}-4-OXO-1,3-THIAZOLAN-5-YL)-N~1~-PHENYLACETAMIDE lies in its specific substitution pattern, which can influence its reactivity, bioactivity, and physical properties. The presence of the bromo and ethoxy groups, along with the hydrazone and thiazole moieties, provides a distinct set of chemical and biological characteristics that differentiate it from similar compounds.

This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and uniqueness in the context of scientific research and industrial applications

Properties

Molecular Formula

C20H19BrN4O3S

Molecular Weight

475.4 g/mol

IUPAC Name

2-[(2E)-2-[(E)-(3-bromo-4-ethoxyphenyl)methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide

InChI

InChI=1S/C20H19BrN4O3S/c1-2-28-16-9-8-13(10-15(16)21)12-22-25-20-24-19(27)17(29-20)11-18(26)23-14-6-4-3-5-7-14/h3-10,12,17H,2,11H2,1H3,(H,23,26)(H,24,25,27)/b22-12+

InChI Key

YWKIGKSAPSXYPE-WSDLNYQXSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=N/N=C/2\NC(=O)C(S2)CC(=O)NC3=CC=CC=C3)Br

Canonical SMILES

CCOC1=C(C=C(C=C1)C=NN=C2NC(=O)C(S2)CC(=O)NC3=CC=CC=C3)Br

Origin of Product

United States

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